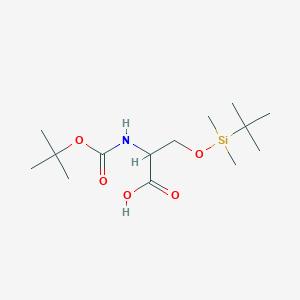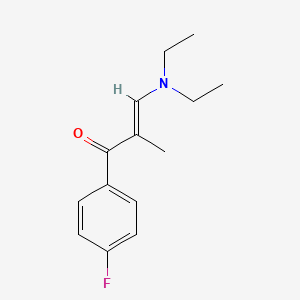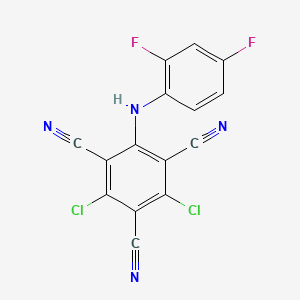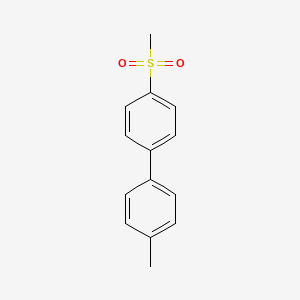
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine is a compound that features both tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is a derivative of serine, an amino acid, and is used in various synthetic applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using the tert-butoxycarbonyl (Boc) group, while the hydroxyl group is protected using the tert-butyldimethylsilyl (TBDMS) group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole for the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can be performed to remove the protecting groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection reactions can yield free serine, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine involves the protection of functional groups to prevent unwanted reactions during synthesis. The Boc group protects the amino group, while the TBDMS group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Similar in having the Boc protecting group but differs in the core structure and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in peptide synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine is unique due to the combination of Boc and TBDMS protecting groups, which provide enhanced stability and selectivity in synthetic applications. This dual protection allows for more versatile and controlled chemical transformations compared to compounds with only one type of protecting group .
Propiedades
Fórmula molecular |
C14H29NO5Si |
|---|---|
Peso molecular |
319.47 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H29NO5Si/c1-13(2,3)20-12(18)15-10(11(16)17)9-19-21(7,8)14(4,5)6/h10H,9H2,1-8H3,(H,15,18)(H,16,17) |
Clave InChI |
WEHOBOMKSMVHCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)






![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)

